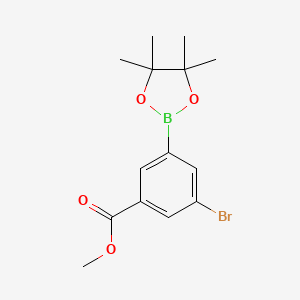![molecular formula C59H110N2O22 B3026662 5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1046791-63-2](/img/structure/B3026662.png)
5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C59H110N2O22 and its molecular weight is 1199.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1198.75502314 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solubility Studies
Studies have focused on the solubility of complex compounds, including components of this molecule. For instance, Zhang, Gong, Wang, and Qu (2012) investigated the solubilities of similar compounds in ethanol–water solutions. They found that solubilities vary significantly with temperature and the composition of the solvent (Zhang et al., 2012).
Molecular Modeling and Synthesis
Kumar and Mishra (2007) reported on the synthesis and molecular modeling of a bismuth organic framework, including compounds with similar structural features. Their work highlights the bond formation and coordination environment, which is critical in understanding the properties of such complex molecules (Kumar & Mishra, 2007).
Antioxidant and Antimicrobial Properties
Research by Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) explored the antioxidant properties of molecules combining ascorbic acid and alpha-tocopherol analogues, relevant to the antioxidant potential of similar complex compounds (Manfredini et al., 2000). Additionally, Sharma, Sharma, and Rane (2004) synthesized and evaluated the antimicrobial activities of compounds structurally similar to the query compound (Sharma, Sharma, & Rane, 2004).
Computational and Structural Studies
Aydın and Özpozan (2020) conducted a detailed computational and vibrational spectroscopic study of a compound structurally related to the query. Their study provides insights into the electronic and structural properties of such complex molecules (Aydın & Özpozan, 2020).
Pharmacological Implications
Nishimura, Satoh, Adachi, Kondo, Takeuchi, Azetaka, Fukuyasu, and Iizuka (1997) explored the synthesis and antimetastatic activity of L-iduronic acid-type 1-N-iminosugars, indicating potential pharmacological applications of similarly complex molecules (Nishimura et al., 1997).
Mécanisme D'action
Target of Action
Ganglioside GM3, a common membrane-bound glycosphingolipid, is over-expressed on several types of cancer cells . It is defined as a tumor-associated carbohydrate antigen (TACA), making it an important target for the development of anticancer vaccines or immunotherapies . GM3 also interacts with growth factor receptors, such as the fibroblast growth factor receptor .
Mode of Action
GM3 functions in cellular signaling . It inhibits cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . Gm3 is an autoantigen facing problems of low immunogenicity and easily inducing immunotolerance .
Biochemical Pathways
GM3 is synthesized in the Golgi apparatus . It is then transported to the plasma membrane, where it functions in cellular signaling . GM3 is a metabolic precursor of more complex natural gangliosides, thus determining their contents in cells and tissues .
Pharmacokinetics
Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .
Result of Action
GM3 inhibits the function of fibroblast growth factor receptor, and cell growth is regulated by GM3-enriched microdomain . GM3 is thought to inhibit immunologic functions, such as the proliferation and production of cytokines by T cells .
Action Environment
GM3 is one of the essential components of plasma membrane rafts . Therefore, the regulatory mechanisms of metabolism and biological functions of this ganglioside are actively studied . The specific expression property in cancers, especially in melanoma, make it become an important target to develop anticancer vaccines or immunotherapies .
Propriétés
IUPAC Name |
5-acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41?,42+,43?,44?,46?,47-,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVTIVZXAXJKM-WTHPZHSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H]([C@H](CCCCCCCCCCCCCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110N2O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)
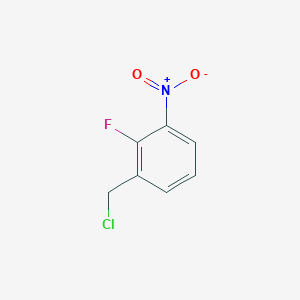
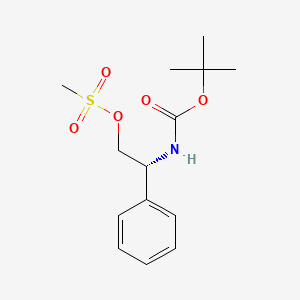
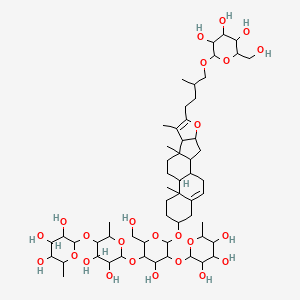
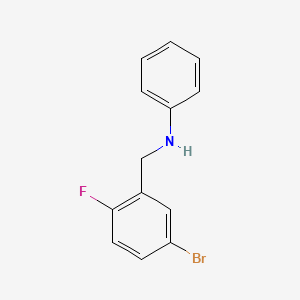
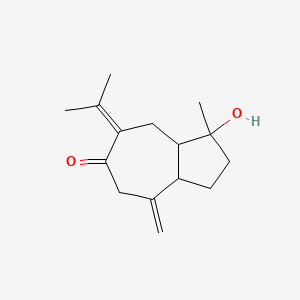
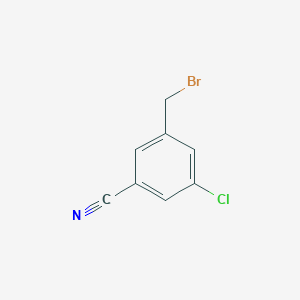
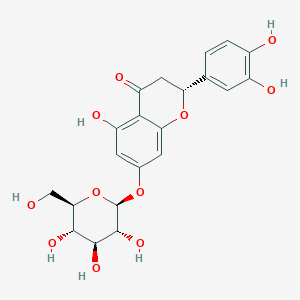
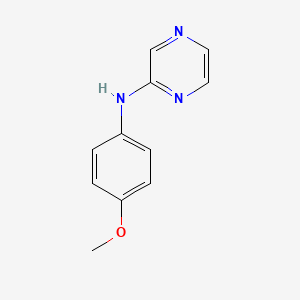
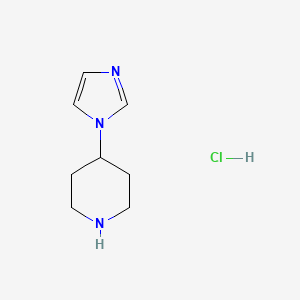
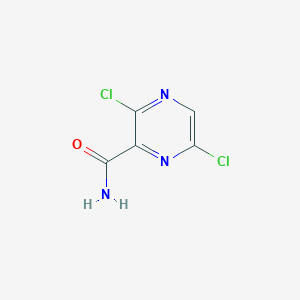

![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)
